

Introduction: The Strategic Value of a Bifunctional Linker

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Compound of Interest

Compound Name: Methyl 4-azidobutanoate

CAS No.: 87517-47-3

Cat. No.: B1601635

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Methyl 4-azidobutanoate is a bifunctional organic molecule that has emerged as a valuable tool in chemical biology, drug discovery, and materials science. Its structure incorporates two key functional groups: a terminal azide and a methyl ester. This dual functionality allows it to act as a versatile hetero-bifunctional linker. The azide group is a premier participant in bioorthogonal "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient and specific conjugation to alkyne-modified molecules.[1] Concurrently, the methyl ester provides a handle for classical ester chemistry, such as hydrolysis to a carboxylic acid for further functionalization. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, its key reactive pathways, and critical safety information for its handling in a research environment.

Section 1: Physicochemical and Spectroscopic Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. While extensive experimental data for **methyl 4-azidobutanoate** is not widely published, its properties can be reliably predicted based on its structure and known data from analogous compounds.

Core Physicochemical Data

The core properties of **methyl 4-azidobutanoate** are summarized in the table below. The molecular weight is calculated from its chemical formula.

Property	Value	Source
Chemical Formula	C ₅ H ₉ N ₃ O ₂	(Calculated)
Molecular Weight	143.14 g/mol	(Calculated)
Appearance	Colorless to pale yellow oil (Predicted)	[2]
Boiling Point	Data not available	
Density	Data not available	
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, CH ₂ Cl ₂)	[3]
SMILES	COC(=O)CCCN=[N+]=[N-]	
InChIKey	DPCLJBYTRUAAHH- UHFFFAOYSA-N	

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized molecule. The following data are predicted based on the analysis of its functional groups.

1.2.1 Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups. The most prominent and diagnostic absorption is the sharp, intense peak from the azide group.[4]

- ~2100 cm⁻¹ (Strong, Sharp): Asymmetric stretching vibration of the azide moiety (N=N⁺=N⁻). This peak is a definitive indicator of a successful synthesis.[4]
- ~1740 cm⁻¹ (Strong): C=O stretching vibration of the saturated methyl ester.[5]

- 2850-2960 cm^{-1} (Medium): C-H stretching vibrations of the aliphatic methylene and methyl groups.
- $\sim 1200 \text{ cm}^{-1}$ (Strong): C-O stretching vibration of the ester group.[5]

1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for structural elucidation of the final product.

- ^1H NMR Spectrum (Predicted): The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.67	Singlet (s)	3H	-OCH ₃ (Methyl ester)
~ 3.35	Triplet (t)	2H	-CH ₂ -N ₃ (Methylene adjacent to azide)
~ 2.45	Triplet (t)	2H	-CH ₂ -C(=O)O- (Methylene adjacent to carbonyl)
~ 1.95	Quintet (p)	2H	-CH ₂ -CH ₂ -CH ₂ - (Central methylene)

- ^{13}C NMR Spectrum (Predicted): The carbon NMR spectrum will show five signals, one for each unique carbon atom.

Chemical Shift (δ , ppm)	Assignment
~ 173.5	C=O (Ester carbonyl)
~ 51.5	-OCH ₃ (Methyl ester)
~ 50.8	-CH ₂ -N ₃ (Carbon adjacent to azide)
~ 30.5	-CH ₂ -C(=O)O- (Carbon adjacent to carbonyl)
~ 24.0	-CH ₂ -CH ₂ -CH ₂ - (Central carbon)

1.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

- Molecular Ion (M^+): A peak at $m/z = 143$ corresponding to $[C_5H_9N_3O_2]^+$.
- Key Fragmentation Pathways:
 - Loss of Dinitrogen (N_2): A significant fragment at $m/z = 115$, resulting from the facile loss of a stable N_2 molecule from the azide group. This is a characteristic fragmentation for organic azides.[6]
 - Loss of Azide Radical ($\bullet N_3$): A fragment at $m/z = 100$.
 - Loss of Methoxy Group ($\bullet OCH_3$): A fragment at $m/z = 112$.

Section 2: Synthesis and Purification

The most direct and reliable method for preparing **methyl 4-azidobutanoate** is via a bimolecular nucleophilic substitution (S_N2) reaction, using the readily available methyl 4-halobutanoate (e.g., bromo- or chloro- derivative) as the starting material and sodium azide as the nucleophile.[3] The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is critical, as it effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic azide anion, which accelerates the reaction rate.[3]

Experimental Protocol: Synthesis from Methyl 4-bromobutanoate

CRITICAL SAFETY WARNING: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. Contact with acid liberates highly toxic and explosive hydrazoic acid gas. This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty nitrile gloves.[3]

Reagents and Materials:

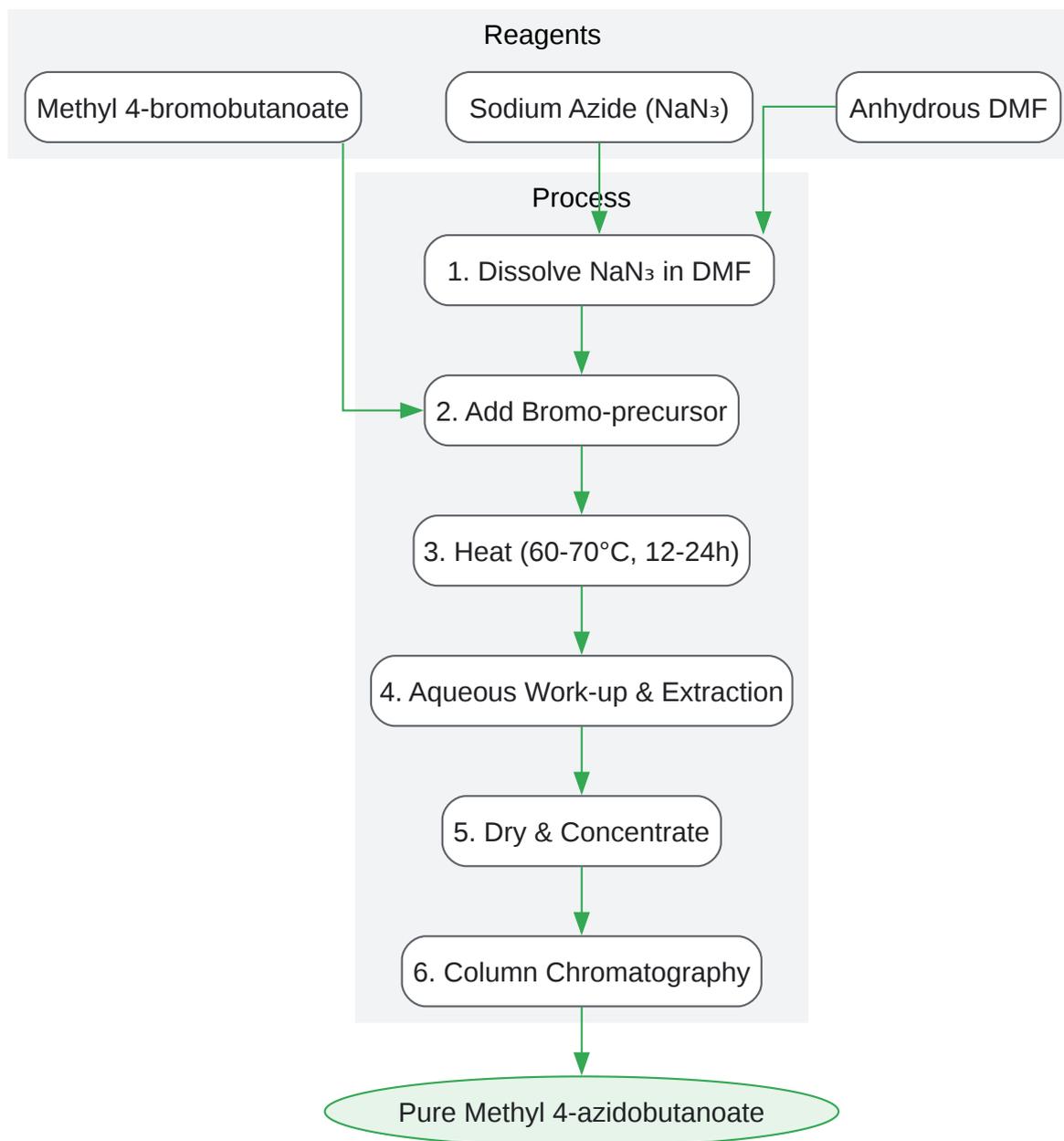
- Methyl 4-bromobutanoate (1.0 eq)

- Sodium azide (NaN_3) (1.2 - 1.5 eq)
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether (or Ethyl acetate)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath

Step-by-Step Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium azide (1.2 eq) in anhydrous DMF.
- **Addition of Precursor:** To the stirred suspension, add methyl 4-bromobutanoate (1.0 eq) dropwise at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
- **Work-up:** a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water. c. Extract the aqueous phase three times with diethyl ether. d. Combine the organic layers and wash sequentially with saturated aqueous NaHCO_3 and brine. This step is crucial to remove any unreacted starting materials and DMF.
- **Drying and Concentration:** Dry the combined organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product to high temperatures due to the potential thermal instability of azides.
- **Purification:** The resulting crude oil can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **methyl 4-azidobutanoate** as a colorless oil.

Synthesis Workflow Diagram



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Caption: S_N2 synthesis of **Methyl 4-azidobutanoate**.

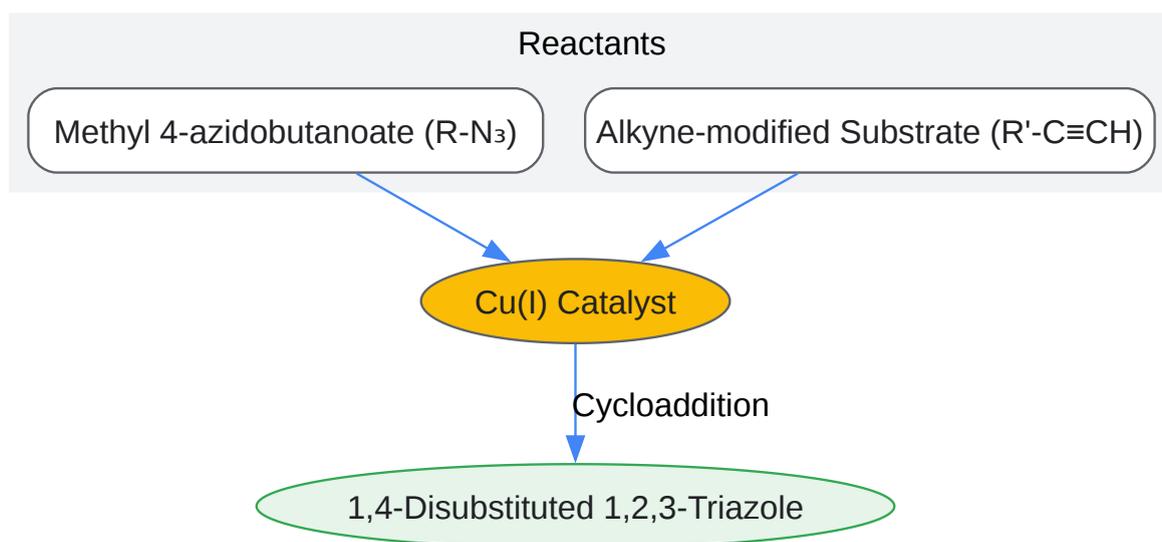
Section 3: Chemical Reactivity and Applications

The synthetic utility of **methyl 4-azidobutanoate** is dominated by the reactivity of its azide terminus, primarily in bioorthogonal ligation reactions.

The Azide Group: Gateway to "Click Chemistry"

The azide functional group is relatively inert to many common reaction conditions found in biological systems, making it an ideal "bioorthogonal" handle. Its primary reactivity is seen in cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent reaction of **methyl 4-azidobutanoate**. In the presence of a copper(I) catalyst, the azide reacts rapidly and specifically with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally robust, high-yielding, and can be performed in aqueous environments, making it perfect for bioconjugation applications such as labeling proteins, nucleic acids, or surfaces.



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Caption: The CuAAC "Click Chemistry" Reaction.

The Ester Group: A Handle for Derivatization

While less utilized for bioorthogonal applications, the methyl ester group offers a route for further chemical modification:

- **Hydrolysis:** The ester can be hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding 4-azidobutanoic acid. This carboxylic acid can then be coupled to amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amide bonds.
- **Transesterification:** Reaction with other alcohols under acidic or basic catalysis can swap the methyl group for a different alkyl group.

Section 4: Safety and Handling

Authoritative Grounding & Field Experience: Organic azides are energy-rich compounds and must be treated with respect and caution. While short-chain alkyl azides like this one are generally less shock-sensitive than heavy metal azides, the potential for rapid decomposition exists.

- **Toxicity of Precursors:** The starting material, sodium azide (NaN_3), is severely toxic.^[3] Always handle it in a fume hood and prevent any contact with acids, which generates the highly toxic and explosive gas, hydrazoic acid (HN_3).
- **Thermal Instability:** Avoid heating **methyl 4-azidobutanoate** to high temperatures. Distillation should be avoided; purification is best achieved via column chromatography and solvent removal at moderate temperatures ($<40^\circ\text{C}$).
- **Mechanical Shock:** Avoid scratching or scraping the pure compound with metal spatulas. Use plastic or Teflon-coated labware where possible.
- **Storage:** Store in a tightly sealed container in a cool, dark, and well-ventilated area, away from acids and oxidizing agents. Refrigeration is recommended for long-term storage.
- **Disposal:** All waste containing azides must be treated as hazardous. Quench residual azide solutions with an appropriate reducing agent according to your institution's safety protocols before disposal.

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